N-Sulfonation Increases Molecular Weight by 80 Da and Polar Surface Area by 51 Ų Relative to Glucobrassicin
Glucobrassicin-1-sulfonate bears an additional sulfo group on the indole nitrogen that is absent in its parent compound glucobrassicin. This structural modification increases the molecular weight from 448.5 g/mol (glucobrassicin) to 528.5 g/mol and expands the topological polar surface area (TPSA) from 216 Ų to 267 Ų, while decreasing the calculated logP from -0.1 to -1.0 [1][2]. These differences are intrinsic to the covalent structure and are independent of biological context.
| Evidence Dimension | Molecular weight, TPSA, and logP |
|---|---|
| Target Compound Data | MW 528.5 g/mol; TPSA 267 Ų; XLogP -1.0 |
| Comparator Or Baseline | Glucobrassicin: MW 448.5 g/mol; TPSA 216 Ų; XLogP -0.1 |
| Quantified Difference | Δ MW = +80 g/mol (+17.8%); Δ TPSA = +51 Ų (+23.6%); Δ logP = -0.9 units |
| Conditions | Computed physicochemical descriptors from PubChem and plantaedb; structure confirmed by NMR in Elliott & Stowe (1971) |
Why This Matters
The higher MW and TPSA, combined with lower logP, demand distinct chromatographic conditions and ionization settings; using glucobrassicin as a surrogate analytical standard will produce inaccurate retention time alignment and ion suppression patterns.
- [1] PubChem CID 6602379 – Glucobrassicin-1-Sulfonate. Computed physicochemical properties. National Library of Medicine. View Source
- [2] Plantaedb – Glucobrassicin (CID 5280809): MW 448.5 g/mol, TPSA 216 Ų, XLogP -0.1. View Source
